molecular formula C10H16N2O2 B3126586 tert-Butyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate CAS No. 335059-71-7

tert-Butyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate

Cat. No.: B3126586
CAS No.: 335059-71-7
M. Wt: 196.25 g/mol
InChI Key: WOAMWWLHODWMJH-UHFFFAOYSA-N
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Description

tert-Butyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate is a substituted pyrrole derivative featuring a tert-butyl ester group at the 2-position, an amino group at the 4-position, and a methyl group at the 1-position of the pyrrole ring. Pyrrole-based compounds are critical in medicinal chemistry due to their role as bioisosteres for aromatic systems and their utility in kinase inhibitor design . The tert-butyl group enhances steric bulk and metabolic stability, while the amino group provides a reactive site for further functionalization.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 4-amino-1-methylpyrrole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-10(2,3)14-9(13)8-5-7(11)6-12(8)4/h5-6H,11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOAMWWLHODWMJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=CN1C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate typically involves the condensation of carboxylic acids with amines, followed by cyclization to form the pyrrole ring. One common method involves the use of tert-butyl dimethylsilyl-protected intermediates, which are then deprotected to yield the final product .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed:

    Oxidation: Oxidized derivatives of the pyrrole ring.

    Reduction: Reduced forms of the compound, potentially leading to the formation of secondary amines.

    Substitution: Substituted pyrrole derivatives with different functional groups replacing the amino group.

Scientific Research Applications

Chemistry: In organic synthesis, tert-Butyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in the preparation of various heterocyclic compounds .

Biology and Medicine: Its structure allows for modifications that can lead to the development of drugs with specific biological activities .

Industry: In the industrial sector, this compound can be used in the synthesis of agrochemicals and other specialty chemicals. Its versatility in chemical reactions makes it a useful intermediate in various industrial processes .

Mechanism of Action

The mechanism of action of tert-Butyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate is not well-documented. like other pyrrole derivatives, it is likely to interact with biological targets through hydrogen bonding and hydrophobic interactions. The amino group can participate in hydrogen bonding, while the pyrrole ring can engage in π-π interactions with aromatic residues in proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares tert-Butyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate with three analogous compounds from the literature, focusing on structural features, synthetic methodologies, and physicochemical properties.

tert-Butyl 4-iodo-2-(4-methoxyphenyl)-1H-pyrrole-1-carboxylate (Compound 11)
  • Structure : Features a 4-iodo substituent and a 2-(4-methoxyphenyl) group on the pyrrole ring, with a tert-butyl ester at the 1-position .
  • Synthesis: Prepared via a one-pot Sonogashira coupling reaction (73% yield), highlighting the utility of cross-coupling strategies for introducing aryl groups .
  • Characterization :
    • Melting Point : 71–72°C.
    • NMR Data : 1H NMR (600 MHz, CDCl3) shows signals for the methoxyphenyl group (δ 3.83 ppm, singlet) and pyrrole protons (δ 6.65–7.20 ppm) .
    • Mass Spectrometry : EI+ MS confirmed a molecular ion peak at m/z 427 [M]+ .

Comparison :

  • The 4-amino group in the target compound replaces the 4-iodo group in Compound 11, reducing steric hindrance and increasing nucleophilicity for downstream reactions.
  • The absence of a methoxyphenyl group in the target compound may lower molecular weight and improve solubility.
tert-Butyl 4-{[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}-piperazine-1-carboxylate
  • Structure : Contains a piperazine ring linked to a pyrazole-carboxamide group and a tert-butyl ester .
  • Crystallography : Single-crystal X-ray analysis (100 K) revealed a planar pyrazole ring (mean C–C bond length = 0.003 Å) and a chair conformation for the piperazine ring .
  • Synthetic Relevance : Demonstrates the use of tert-butyl esters to protect carboxylic acids during multi-step syntheses .

Comparison :

  • Both compounds use tert-butyl esters for stability, but the amino group in the target compound offers a distinct site for bioconjugation.
tert-Butyl 3-methyl-2-((...)carboxamido)methyl)-1H-indole-1-carboxylate (Compound 8)
  • Structure : An indole derivative with a tert-butyl ester and a carboxamido-methyl substituent .
  • Characterization : 13C NMR (150 MHz, CDCl3) and 1H NMR (600 MHz, CDCl3) data confirm the indole scaffold and tert-butyl group, though full structural details are incomplete .

Comparison :

  • Indole vs. pyrrole: Indole’s larger π-system may enhance stacking interactions in biological targets, but pyrroles are more synthetically accessible.
  • Both compounds employ tert-butyl esters, but the amino group in the target compound provides a unique handle for derivatization.

Data Table: Key Properties of Compared Compounds

Property Target Compound Compound 11 Compound 8 Piperazine-Pyrazole Derivative
Core Structure Pyrrole Pyrrole Indole Piperazine-Pyrazole
Key Substituents 4-Amino, 1-methyl, tert-butyl ester 4-Iodo, 2-(4-methoxyphenyl) Carboxamido-methyl, tert-butyl Pyrazole-carboxamide, tert-butyl
Melting Point Not reported 71–72°C Not fully reported Not reported
Synthetic Yield Not reported 73% Not reported Not reported
NMR Features Anticipated NH2 (δ ~5 ppm) Aryl protons (δ 6.65–7.20 ppm) Indole protons (δ ~7.5 ppm) Piperazine protons (δ ~3.5 ppm)
Functional Group Reactivity Amino group for coupling Iodo for cross-coupling Carboxamide for H-bonding Pyrazole for metal coordination

Research Implications and Limitations

  • Structural Insights: The tert-butyl group’s steric effects and the amino group’s reactivity make the target compound a versatile intermediate for drug discovery.

Biological Activity

tert-Butyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate is an organic compound belonging to the pyrrole class, known for its diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry and agrochemicals. This article explores its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C10H16N2O2
  • Molecular Weight : 196.25 g/mol
  • Functional Groups : Contains an amino group, a tert-butyl ester, and a pyrrole ring.

The structure of this compound allows for various modifications that can enhance its biological activity.

Synthesis

The synthesis of this compound typically involves:

  • Condensation of carboxylic acids with amines.
  • Cyclization to form the pyrrole ring.
  • Use of tert-butyl dimethylsilyl-protected intermediates for increased yield and purity .

The precise mechanism of action for this compound is not fully elucidated. However, it is believed to interact with biological targets through:

  • Hydrogen bonding facilitated by the amino group.
  • Hydrophobic interactions with the pyrrole ring, which can engage in π-π stacking with aromatic residues in proteins .

Antiviral Activity

Recent studies indicate that various pyrrole derivatives exhibit antiviral properties. For instance, compounds similar to this compound have shown effectiveness against viruses such as the tobacco mosaic virus (TMV) .

CompoundActivityReference
A-87380Neuraminidase inhibitor
A-192558Antiviral against TMV

Antibacterial Activity

Pyrrole derivatives are also noted for their antibacterial properties. The structural features of this compound may enhance its efficacy against various bacterial strains .

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted using HEpG2 cells to evaluate the safety profile of this compound. Results indicated no significant impairment of cell viability at concentrations up to 10 µg/ml, suggesting a favorable safety profile for further development .

Study on Receptor Regulation

A study highlighted that related pyrrole compounds could regulate norepinephrine receptors and inhibit reuptake processes, which are crucial in treating mood disorders . This suggests potential applications in neuropharmacology.

Structural Optimization

Research has focused on optimizing the structure of pyrrole derivatives to enhance their biological activity. For example, modifications to the amino group or the ester moiety can lead to improved interactions with target proteins .

Q & A

Q. Optimization Tips :

  • Monitor reaction progress via TLC (hexane/EtOAc 3:1).
  • Purify intermediates via silica gel chromatography (eluent: hexane/EtOAc with 0.25% Et₃N to suppress decomposition) .

Q. Example Yield Data :

StepYield (%)Purity (HPLC)Reference
Boc Protection85–90>95%
Methylation75–80>90%
Final Esterification60–70>98%

Basic: What spectroscopic techniques are effective for characterizing this compound?

Q. Methodological Answer :

  • NMR Spectroscopy :
    • ¹H NMR : Look for the tert-butyl singlet at δ 1.4–1.5 ppm and pyrrole protons at δ 6.2–7.0 ppm. The NH₂ group may appear as a broad peak at δ 5.5–6.0 ppm .
    • ¹³C NMR : The carbonyl carbon (C=O) resonates at δ 165–170 ppm, and the tert-butyl carbons at δ 28–30 ppm .
  • X-ray Crystallography : Determines bond lengths (C–C: ~1.50 Å) and dihedral angles (pyrrole ring planarity) .
  • Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks matching the molecular weight (calc. 226.3 g/mol) .

Advanced: How does steric hindrance from the tert-butyl group influence regioselective functionalization?

Methodological Answer :
The bulky tert-butyl group directs electrophilic substitution to the 3-position of the pyrrole ring due to steric shielding of the 2- and 5-positions. For example:

  • Suzuki Coupling : Use Pd(PPh₃)₄ with arylboronic acids in THF/H₂O (80°C, 12 h). Yields depend on steric accessibility .
  • Nitration : HNO₃/AcOH selectively nitrates the 3-position, confirmed by X-ray data showing minimal distortion of the pyrrole core .

Q. Key Structural Insights :

  • Crystallography reveals a planar pyrrole ring (deviation <0.05 Å) with the tert-butyl group perpendicular to the ring, minimizing electronic interference .

Advanced: What stability challenges arise under acidic or basic conditions?

Q. Methodological Answer :

  • Acidic Conditions : The Boc group hydrolyzes rapidly below pH 3 (e.g., HCl/dioxane), releasing free amine. Monitor by ¹H NMR for loss of δ 1.4 ppm .
  • Basic Conditions : The ester moiety may saponify (e.g., NaOH/MeOH), requiring neutralization post-reaction .
  • Thermal Stability : Decomposition occurs above 150°C (DSC data). Store at –20°C under inert gas .

Q. Mitigation Strategies :

  • Use scavengers (e.g., trisamine) during purification to stabilize the Boc group .

Methodological: How to resolve low yields in cross-coupling reactions?

Q. Troubleshooting Guide :

IssueSolutionReference
Incomplete ConversionIncrease catalyst loading (5–10 mol% Pd)
Byproduct FormationAdd molecular sieves to absorb H₂O
Poor SolubilitySwitch to DMF or DMSO

Advanced: What computational tools predict bioactivity of derivatives?

Q. Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model interactions with enzymes (e.g., kinase targets). The pyrrole NH₂ group forms hydrogen bonds with ATP-binding pockets .
  • QSAR Models : Correlate LogP (calculated: 1.8) with cellular permeability. Derivatives with ClogP <2.5 show optimal bioavailability .

Basic: What safety protocols are recommended for handling?

Q. Safety Guidelines :

  • Storage : Keep in airtight containers at –20°C, away from ignition sources (P210) .
  • PPE : Use nitrile gloves and fume hoods to avoid inhalation (P201) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate
Reactant of Route 2
tert-Butyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate

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